molecular formula C9H18O3 B6184117 ethyl 6-hydroxy-4-methylhexanoate CAS No. 1569295-17-5

ethyl 6-hydroxy-4-methylhexanoate

Cat. No.: B6184117
CAS No.: 1569295-17-5
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxy-4-methylhexanoate is an organic compound with the molecular formula C9H18O3. It is an ester, which is a type of chemical compound derived from an acid (in this case, a carboxylic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are commonly found in nature and are often responsible for the pleasant fragrances of fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. One common method involves the reaction of 6-hydroxy-4-methylhexanoic acid with ethanol under acidic conditions. The reaction typically requires heating and the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-4-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-hydroxy-4-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in enzymatic reactions or its interaction with cellular components .

Comparison with Similar Compounds

Ethyl 6-hydroxy-4-methylhexanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.

    Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.

    Ethyl propionate: Used in the food industry as a flavoring agent .

Uniqueness

What sets this compound apart is its specific structure, which includes a hydroxyl group and a methyl group on the hexanoate chain. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1569295-17-5

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.